

# "2-Methyl-4-Piperazinoquinoline" structure and properties

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## Compound of Interest

Compound Name: 2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905

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## In-Depth Technical Guide: 2-Methyl-4-Piperazinoquinoline

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **2-Methyl-4-Piperazinoquinoline**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline-based compounds. The guide summarizes key physicochemical data, provides insights into its synthesis and potential pharmacological applications, and includes detailed experimental protocols for its characterization.

## Chemical Structure and Identification

**2-Methyl-4-Piperazinoquinoline** is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a piperazine ring at the 4-position.

Chemical Structure:

Caption: 2D structure of **2-Methyl-4-Piperazinoquinoline**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-methyl-4-(piperazin-1-yl)quinoline <a href="#">[1]</a>
CAS Number	82241-22-3 <a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>17</sub> N <sub>3</sub> <a href="#">[1]</a>
SMILES	CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 <a href="#">[1]</a>
InChI	InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 <a href="#">[1]</a>
InChIKey	XYBLCORUTWKJ0I-UHFFFAOYSA-N <a href="#">[1]</a>

## Physicochemical Properties

A summary of the known physicochemical properties of **2-Methyl-4-Piperazinoquinoline** is presented below.

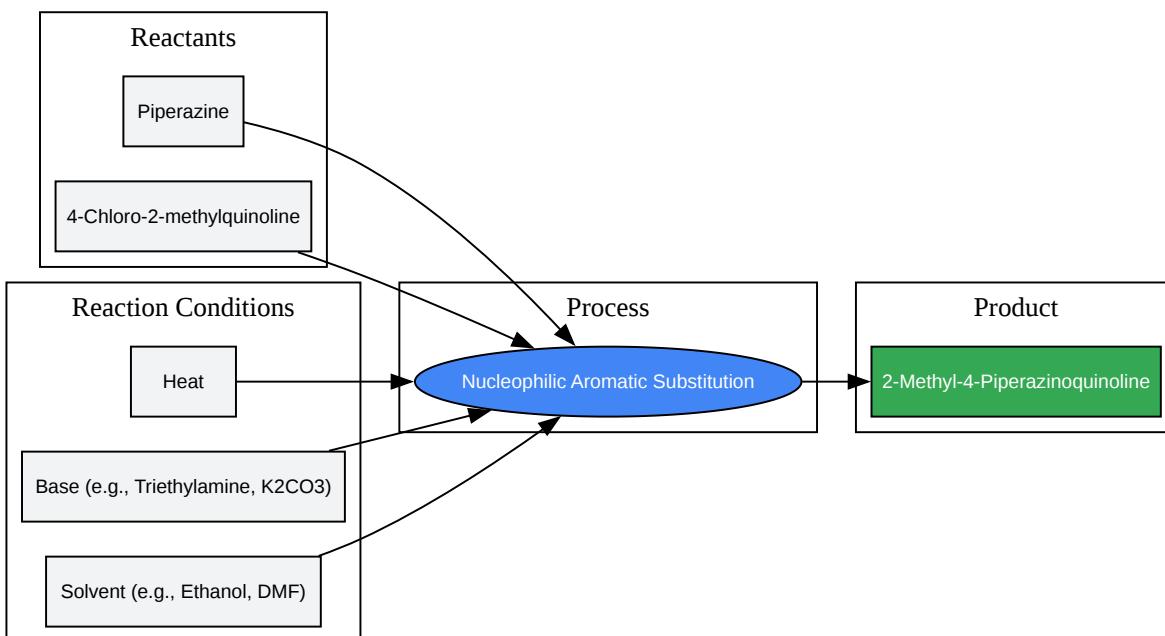
Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	227.30 g/mol	PubChem <a href="#">[1]</a>
Melting Point	101 °C	ECHEMI Safety Data Sheet
Boiling Point (Predicted)	397.7 ± 42.0 °C	ChemicalBook
Density (Predicted)	1.115 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
pKa (Predicted, for 2-methyl-4-(4-methyl-1-piperazinyl)quinoline)	11.03 ± 0.50	ChemicalBook
Appearance	Solid	CymitQuimica
Solubility	No data available	

## Synthesis

While a specific, detailed synthesis protocol for **2-Methyl-4-Piperazinoquinoline** is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of related quinoline derivatives. A plausible synthetic route involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a 2-methylquinoline precursor with piperazine.

A common method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-chloroquinoline with the desired amine. Therefore, the synthesis of **2-Methyl-4-Piperazinoquinoline** could likely be achieved by reacting 4-chloro-2-methylquinoline with an excess of piperazine, potentially in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.



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Caption: Plausible synthetic workflow for **2-Methyl-4-Piperazinoquinoline**.

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **2-Methyl-4-Piperazinoquinoline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Proton NMR data is available for this compound. The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the methylene protons of the piperazine ring.
- $^{13}\text{C}$  NMR: While specific experimental data for **2-Methyl-4-Piperazinoquinoline** is not widely published, data for the closely related compound 2-(4-methylpiperazin-1-yl)quinoline is available and can serve as a reference.<sup>[2]</sup> The spectrum would show distinct signals for the carbons of the quinoline and piperazine rings, as well as the methyl carbon.

### Mass Spectrometry (MS)

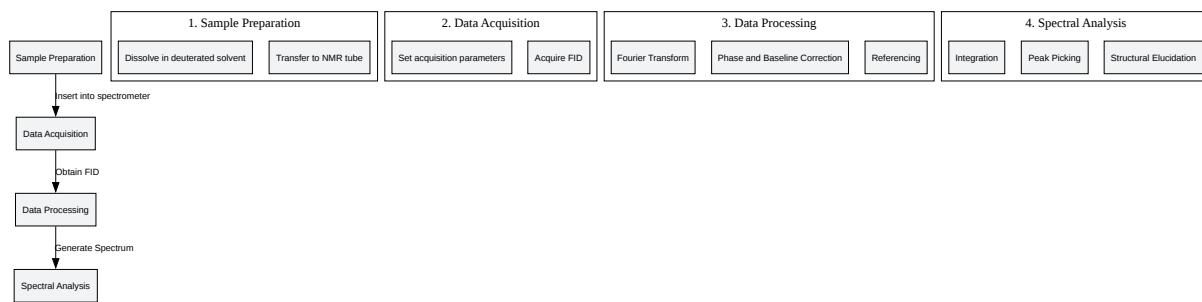
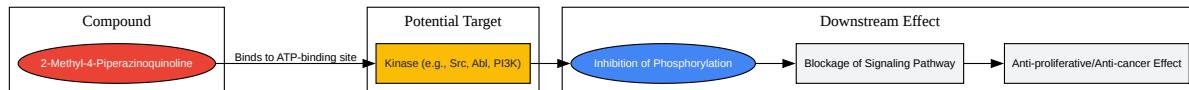
- GC-MS: Gas Chromatography-Mass Spectrometry data is available, which would provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the molecular weight and providing structural information.<sup>[1]</sup>

## Pharmacological Properties and Biological Activity

The pharmacological properties of **2-Methyl-4-Piperazinoquinoline** are not extensively studied, but related quinoline and piperazine derivatives have shown a wide range of biological activities.

### Potential as a Kinase Inhibitor

Quinoline and piperazine moieties are common scaffolds in the design of kinase inhibitors. Several studies have identified quinoline-based compounds as potent inhibitors of various kinases, including Src/Abl and PI3K.<sup>[3][4]</sup> This suggests that **2-Methyl-4-Piperazinoquinoline** could be a candidate for screening against a panel of kinases to identify potential therapeutic targets in oncology and other diseases driven by aberrant kinase activity.



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